An In-Depth Technical Guide to 2-Chloro-4-(tributylstannyl)thiazole: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2-Chloro-4-(tributylstannyl)thiazole: Properties, Reactivity, and Applications
Introduction
2-Chloro-4-(tributylstannyl)thiazole is a bifunctional organometallic compound of significant interest in modern synthetic chemistry. Its structure, which combines a reactive thiazole core with two distinct functional handles—a chloro group at the 2-position and a tributylstannyl moiety at the 4-position—renders it a highly versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and applications, with a particular focus on its utility in the synthesis of complex molecules for pharmaceutical and materials science research. The strategic placement of its functional groups allows for selective, stepwise modifications, making it an invaluable tool for constructing elaborate molecular architectures.
Core Physicochemical Properties
The fundamental properties of 2-chloro-4-(tributylstannyl)thiazole are summarized below. These identifiers are crucial for its proper handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1245816-11-8 | [1][2] |
| Molecular Formula | C₁₅H₂₈ClNSSn | [1] |
| Molecular Weight | 408.62 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| InChI | 1S/3C4H9.C3HClNS.Sn/c31-3-4-2;4-3-5-1-2-6-3;/h31,3-4H2,2H3;2H; | [2] |
| InChI Key | RYIOHYRNPZHDLV-UHFFFAOYSA-N | [2] |
| SMILES String | CCCC(CCCC)c1csc(Cl)n1 | [2] |
| Storage | Room temperature | [1][3] |
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-chloro-4-(tributylstannyl)thiazole stems from the differential reactivity of its two functional groups. This allows for programmed, site-selective cross-coupling reactions.
The Stille Cross-Coupling Reaction
The tributylstannyl group at the C4 position is primarily utilized in palladium-catalyzed Stille cross-coupling reactions.[4] This reaction forms a new carbon-carbon bond by coupling the thiazole ring to an organic halide or triflate (R-X). The tributyltin moiety acts as the nucleophilic transmetalating agent in the catalytic cycle.
This reaction is highly valued for its tolerance of a wide variety of functional groups, enabling the synthesis of complex substituted thiazoles which are prevalent in bioactive molecules and electronic materials.[4]
Caption: General workflow of a Stille cross-coupling reaction.
Reactivity of the C2-Chloro Group
The chloro substituent at the C2 position is also a handle for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. Typically, the C-Sn bond is more reactive in Stille couplings than the C-Cl bond. This differential reactivity allows for a stepwise functionalization strategy:
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Step 1 (Stille Coupling): React the C4-stannane with an aryl halide to form a 2-chloro-4-arylthiazole intermediate.
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Step 2 (e.g., Suzuki Coupling): React the remaining C2-chloro group with a boronic acid to introduce a second, different substituent.
This sequential approach provides a powerful pathway to synthesize highly substituted, unsymmetrical thiazole derivatives that would be difficult to access through other methods.
Synthesis of 2-chloro-4-(tributylstannyl)thiazole
While the exact industrial synthesis is proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established organometallic chemistry principles. A common route involves the selective metallation of a thiazole precursor followed by quenching with an electrophilic tin reagent.
A potential pathway could start from 2,4-dichlorothiazole. Selective lithiation at the more acidic C4 position, followed by reaction with tributyltin chloride, would yield the desired product.
Caption: A plausible synthetic route to the target compound.
Applications in Drug Discovery and Materials Science
The thiazole motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a bioisostere for other aromatic rings and engage in hydrogen bonding makes it a valuable component of pharmacophores. Compounds like 2-chloro-4-methyl-thiazole serve as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[6]
Exemplary Experimental Protocol: Stille Coupling
The following protocol illustrates a typical application of 2-chloro-4-(tributylstannyl)thiazole in a research setting.
Objective: Synthesize 2-chloro-4-(4-methoxyphenyl)thiazole.
Materials:
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2-Chloro-4-(tributylstannyl)thiazole (1.0 equiv)
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4-Iodoanisole (1.1 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
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Anhydrous Toluene
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Nitrogen or Argon atmosphere
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloro-4-(tributylstannyl)thiazole and 4-iodoanisole.
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Add anhydrous toluene to dissolve the reagents.
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Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
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Add the Pd(PPh₃)₄ catalyst to the flask.
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Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the desired 2-chloro-4-(4-methoxyphenyl)thiazole.
Safety and Handling
2-Chloro-4-(tributylstannyl)thiazole is a hazardous chemical and must be handled with appropriate safety precautions.
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Hazard Classifications: Acute toxicity (oral), skin irritation, serious eye irritation, reproductive toxicity, and specific target organ toxicity (repeated exposure). It is also very toxic to aquatic life with long-lasting effects.
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Signal Word: Danger.
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Precautionary Statements:
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Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid release to the environment.
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IF SWALLOWED: Immediately call a POISON CENTER or doctor.
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IF ON SKIN: Wash with plenty of soap and water.
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Storage: Store in a well-ventilated place. Keep container tightly closed. The compound should be stored at room temperature.[1][3]
Conclusion
2-Chloro-4-(tributylstannyl)thiazole is a powerful and versatile synthetic intermediate. Its unique bifunctional nature enables chemists to perform selective, sequential cross-coupling reactions, providing a clear and efficient pathway to complex, highly substituted thiazole derivatives. This capability is of paramount importance in the fields of drug discovery, agrochemicals, and materials science, where fine-tuning molecular properties through precise structural modification is key to innovation. Proper understanding of its reactivity, combined with stringent adherence to safety protocols, allows researchers to fully harness the synthetic potential of this valuable reagent.
References
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American Custom Chemicals Corporation. (n.d.). 2-Chloro-4-(tributylstannyl)thiazole, 1 gram. Retrieved from [Link]
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SACH. (2025, November 10). 2-(Tributylstannyl)thiazole: Synthesis and Key Applications. Retrieved from [Link]
